molecular formula C16H22O B1327752 Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone CAS No. 898779-99-2

Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone

Cat. No.: B1327752
CAS No.: 898779-99-2
M. Wt: 230.34 g/mol
InChI Key: GBEFSEYOBFGUCV-UHFFFAOYSA-N
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Description

Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone is a substituted aromatic ketone featuring a cyclopentyl group linked via a ketone moiety to an ethyl chain terminating in a 3,4-dimethylphenyl ring. The 3,4-dimethylphenyl substituent introduces electron-donating methyl groups, influencing the compound's electronic profile, solubility, and reactivity compared to analogs with electron-withdrawing substituents.

Properties

IUPAC Name

1-cyclopentyl-3-(3,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-12-7-8-14(11-13(12)2)9-10-16(17)15-5-3-4-6-15/h7-8,11,15H,3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEFSEYOBFGUCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644873
Record name 1-Cyclopentyl-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-99-2
Record name 1-Cyclopentyl-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone typically involves the reaction of cyclopentanone with 3,4-dimethylphenylacetic acid under acidic or basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the desired ketone product. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to facilitate the reaction under milder conditions, reducing the need for harsh reagents and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, bromine.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in the synthesis of therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in polymer science and materials engineering.

Mechanism of Action

The mechanism by which Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone exerts its effects involves interactions with specific molecular targets. The compound can act as a substrate for enzymes, undergoing metabolic transformations that lead to the formation of biologically active metabolites. These metabolites can interact with cellular receptors or enzymes, modulating various biochemical pathways and physiological responses.

Comparison with Similar Compounds

Cyclopentyl 3,4-Dichlorophenyl Ketone (CAS 898791-87-2)

Structural Features :

  • Formula : C₁₂H₁₂Cl₂O
  • Molecular Weight : 243.13 g/mol .
  • Substituents: 3,4-dichlorophenyl group (electron-withdrawing Cl atoms).

Key Comparisons :

  • Electronic Effects : The dichloro substituents create a strong electron-withdrawing effect, polarizing the ketone group and enhancing electrophilicity at the carbonyl carbon. In contrast, the dimethyl groups in the target compound donate electron density, reducing electrophilicity.
  • Physical Properties : The dichloro analog likely has higher melting/boiling points due to stronger dipole-dipole interactions.
  • Reactivity : The electron-deficient dichlorophenyl ring may favor nucleophilic aromatic substitution, whereas the dimethylphenyl group in the target compound is more amenable to electrophilic substitution.
Property Cyclopentyl 2-(3,4-Dimethylphenyl)ethyl Ketone Cyclopentyl 3,4-Dichlorophenyl Ketone
Substituent Electronic Effect Electron-donating (CH₃) Electron-withdrawing (Cl)
Molecular Weight ~230 g/mol (estimated) 243.13 g/mol
Predicted Solubility Higher lipophilicity Moderate polarity due to Cl

Ethyl 2-(4-((2-(4-(3-(3,4-Dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (Compound 10n)

Structural Features :

  • Formula : C₂₉H₃₆N₄O₃S
  • Molecular Weight : 508.3 g/mol .
  • Substituents: 3,4-dimethylphenyl urea, thiazole, and piperazine groups.

Key Comparisons :

  • Functional Groups : Compound 10n contains a urea linkage, thiazole ring, and piperazine moiety, introducing hydrogen-bonding capacity and polar surface area. The target ketone lacks these groups, resulting in lower polarity.
  • Synthetic Yield : Compound 10n was synthesized in 88.8% yield via a multi-step route , suggesting efficient coupling of the dimethylphenyl urea group. The target compound’s synthesis (if similar) may require distinct optimization due to differences in steric and electronic profiles.
  • Biological Relevance : The thiazole and piperazine groups in 10n are common in bioactive molecules (e.g., kinase inhibitors), whereas the target ketone’s simpler structure may limit direct pharmacological activity without further functionalization.

Cyclopentyl Carboxamido Derivatives (e.g., EP00342850)

Structural Features :

  • Example: (S)-cis-4-(1-(2-(5-indanyloxycarbonyl)-3-(2-methoxyethoxy)propyl)-1-cyclopentylcarboxamido)-1-cyclohexane-carboxylic acid .
  • Substituents: Carboxamido group, methoxyethoxy chain, and indane ring.

Key Comparisons :

  • Solubility: The methoxyethoxy group in this analog enhances water solubility via hydrogen bonding, whereas the target ketone’s non-polar dimethylphenyl group favors organic solvents.
  • Stereochemistry : The (S)-cis configuration in the carboxamido derivative underscores the importance of stereochemistry in biological targeting, a factor less relevant for the target compound unless chiral centers are introduced.

Biological Activity

Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone is a ketone compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings, including case studies and data tables.

This compound is characterized by its unique structure which includes a cyclopentyl group and a dimethyl-substituted phenyl group. The molecular formula is C16H22OC_{16}H_{22}O, and it possesses a ketone functional group that plays a crucial role in its reactivity and biological interactions.

The biological activity of this compound may involve interaction with specific enzymes or receptors in biological systems. The ketone group acts as an electrophile, facilitating nucleophilic attacks, which can modulate the activity of various biomolecules. This mechanism is essential for understanding its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, compounds with similar structures have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium abscessus, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
This compoundTBDTBD
Compound 240.5 - 1.0Mycobacterium tuberculosis
Compound 484 - 8Staphylococcus aureus

Case Studies

A notable study evaluated the pharmacological properties of compounds structurally related to this compound. It was found that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 and MDA-MB-231, demonstrating IC50 values lower than those of standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound NameIC50 (µM)Cancer Cell Line
This compoundTBDTBD
5-Fluorouracil17.02MCF-7
Compound X11.73MDA-MB-231

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest moderate bioavailability and favorable clearance rates in animal models, although specific values for this compound remain to be determined.

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